An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate: Properties and Potential Applications
An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring a quinoxaline core, a structure of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its computed chemical properties, predicted spectral characteristics, and the well-documented biological significance of the quinoxaline scaffold. This document aims to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential of Methyl 2-(quinoxalin-6-yl)acetate through the lens of related compounds and their known interactions with key biological pathways.
Chemical Properties
Table 1: Physicochemical Properties of Methyl 2-(quinoxalin-6-yl)acetate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 1233318-23-4 | |
| IUPAC Name | methyl 2-(quinoxalin-6-yl)acetate | Chemically Derived |
| Canonical SMILES | COC(=O)CC1=CC2=C(C=C1)N=CC=N2 | Chemically Derived |
| InChI Key | DGVLAUVPIKMEMX-UHFFFAOYSA-N | Chemically Derived |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 54.7 Ų | [2] |
| Exact Mass | 202.074228 g/mol | [2] |
Spectroscopic Data (Predicted)
Direct experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for Methyl 2-(quinoxalin-6-yl)acetate is not available in the surveyed literature. However, based on the known spectra of related quinoxaline derivatives, the following characteristics can be anticipated.[3][4][5]
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¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the quinoxaline ring system, typically in the range of 7.5-9.0 ppm. A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group would be expected around 4.0 ppm, and a singlet for the methyl ester (-OCH₃) protons would appear around 3.8 ppm.
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of the quinoxaline core in the 120-150 ppm region. The carbonyl carbon of the ester would be observed downfield, typically above 170 ppm. The methylene carbon and the methyl ester carbon would appear in the aliphatic region of the spectrum.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire acetate moiety.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate is not described in the available literature. However, general synthetic strategies for quinoxaline derivatives are well-established and typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8]
General Synthesis Workflow for Quinoxaline Derivatives
A plausible synthetic route could involve the reaction of a substituted benzene-1,2-diamine with a suitable keto-ester. The following diagram illustrates a generalized workflow for the synthesis and characterization of a quinoxaline derivative.
General Experimental Methodology for Characterization
-
Thin Layer Chromatography (TLC): TLC is a common technique to monitor the progress of the reaction and assess the purity of the product. A mixture of n-hexane and ethyl acetate is often used as the mobile phase for quinoxaline derivatives.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.
-
Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the synthesized compound.[3]
Biological Activity and Signaling Pathways
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in molecules with a wide array of biological activities.[9] Derivatives of quinoxaline have been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11][12][13]
Potential as an ALK5 Inhibitor
Research on related quinoxalin-6-yl derivatives has indicated their potential as inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor kinase, also known as ALK5. The TGF-β/ALK5 signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis.[14][15] ALK5 inhibitors block the phosphorylation of SMAD proteins, thereby disrupting the signaling cascade.[14]
Potential Interaction with the NF-κB Pathway
The quinoxaline core has also been identified in compounds that target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[16][17][18] Its dysregulation is a hallmark of many inflammatory diseases and cancers.[19]
There are two main NF-κB signaling pathways: the canonical and non-canonical pathways. The canonical pathway is typically activated by pro-inflammatory cytokines and pathogens, leading to the activation of the IKK complex and subsequent degradation of IκB, releasing NF-κB dimers to translocate to the nucleus.
Conclusion
Methyl 2-(quinoxalin-6-yl)acetate represents a molecule of interest for further investigation due to its quinoxaline core, which is associated with a wide range of significant biological activities. While specific experimental data for this compound is currently sparse, this guide provides a solid foundation for researchers by summarizing its computed properties and placing it within the broader context of quinoxaline chemistry and pharmacology. The potential for this and related compounds to modulate key signaling pathways such as TGF-β/ALK5 and NF-κB highlights the importance of continued research in this area for the development of novel therapeutics. Future work should focus on the synthesis and detailed experimental characterization of Methyl 2-(quinoxalin-6-yl)acetate to fully elucidate its chemical and biological properties.
References
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- 2. 2-(4-methyl-2-oxo-3H-quinoxalin-1-yl)acetate | C11H11N2O3- | CID 21796935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum [chemicalbook.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
- 14. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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